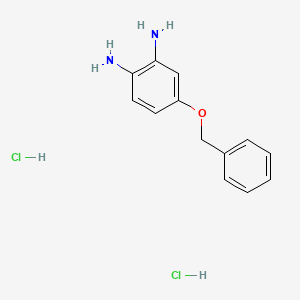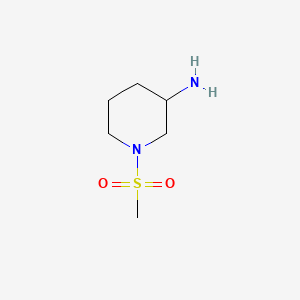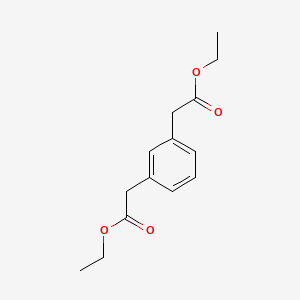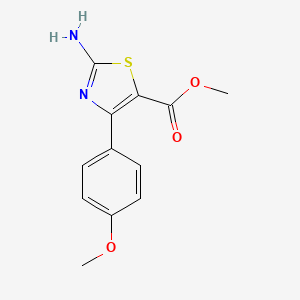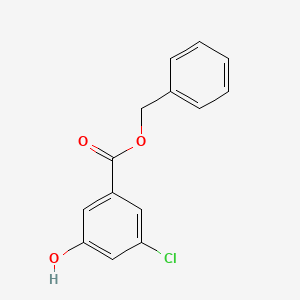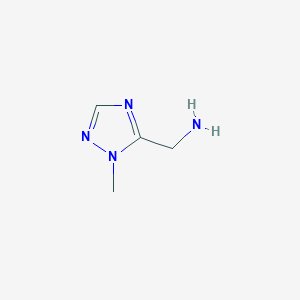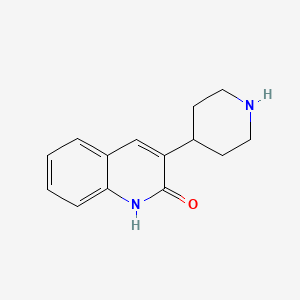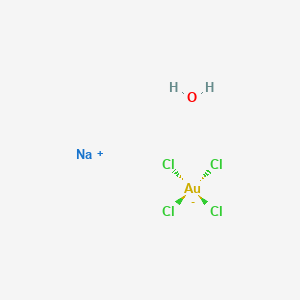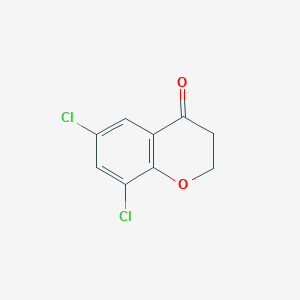![molecular formula C7H6N2O2S2 B1603521 2-(Methanesulfonyl)thieno[2,3-d]pyrimidin CAS No. 598298-12-5](/img/structure/B1603521.png)
2-(Methanesulfonyl)thieno[2,3-d]pyrimidin
Übersicht
Beschreibung
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
2-(Methanesulfonyl)thieno[2,3-d]pyrimidin: Derivate wurden mit dem Ziel entwickelt und synthetisiert, VEGFR-2 anzugreifen, einen Schlüsselrezeptor, der an Angiogenese und Tumorwachstum beteiligt ist. Diese Verbindungen haben in vitro vielversprechende antiproliferative Wirkungen gezeigt, insbesondere gegen Brustkrebs (MCF-7) und Leberkrebs (HepG2) Zelllinien . Eine Verbindung, die als Verbindung 18 bezeichnet wird, zeigte eine potente Hemmung von VEGFR-2 mit einem IC50-Wert von 0,084 μM und zeigte signifikante Auswirkungen auf die Induktion des Zellzyklusarrests und die Förderung der Apoptose in Krebszellen .
Molekular-Docking und Dynamik
Die Wechselwirkung von Thieno[2,3-d]pyrimidin-Derivaten mit VEGFR-2 wurde mit Hilfe von computergestützten Techniken wie Molekular-Docking und Molekulardynamiksimulationen untersucht. Diese Studien helfen, die strukturellen und energetischen Merkmale des Protein-Ligand-Komplexes zu verstehen und liefern Einblicke in die Bindungskonformation und die Dynamik der Wechselwirkung .
Apoptose-Induktion
Forschungen zeigen, dass Thieno[2,3-d]pyrimidin-Derivate in Krebszellen Apoptose induzieren können. So wurde beispielsweise festgestellt, dass Verbindung 18 die Expression des pro-apoptotischen Proteins BAX erhöht und das anti-apoptotische Protein Bcl-2 verringert, was zur Aktivierung von Caspasen führt, die am apoptotischen Signalweg beteiligt sind .
Zellzyklusmodulation
Es wurde auch berichtet, dass diese Verbindungen den Zellzyklus beeinflussen, insbesondere eine Arretierung in der G2/M-Phase induzieren. Diese Störung des Zellzyklus ist entscheidend, um die Proliferation von Krebszellen zu behindern und ist ein wertvolles Merkmal für potenzielle Antitumormittel .
Potenzial für die Arzneimittelentwicklung
Die Thieno[2,3-d]pyrimidin-Derivate wurden computergestützten ADMET- (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) und Toxizitätsstudien unterzogen, um ihr Potenzial für die Arzneimittelentwicklung zu bewerten. Diese Studien sind unerlässlich, um die Sicherheit und Wirksamkeit dieser Verbindungen als therapeutische Mittel vorherzusagen .
Enzymhemmung
Neben VEGFR-2 wurden Thieno[2,3-d]pyrimidin-Derivate als Inhibitoren anderer Enzyme untersucht, wie z. B. EZH2, das an verschiedenen Krebserkrankungen beteiligt ist. Strukturelle Modifikationen dieser Verbindungen haben zur Entwicklung potenter Antitumormittel mit signifikanter enzymhemmender Aktivität geführt .
Wirkmechanismus
Target of Action
The primary target of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby suppressing angiogenesis and the growth of cancer cells .
Biochemical Pathways
The compound affects the VEGFR-2 mediated signaling pathways, which are crucial for angiogenesis . By inhibiting VEGFR-2, the compound disrupts these pathways, leading to the suppression of angiogenesis and the growth of cancer cells .
Result of Action
The compound exhibits potent anti-cancer activities. It has been shown to inhibit the growth of cancer cells in vitro . Specifically, it induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . The compound also increases the levels of caspase-8 and caspase-9, which are key players in the apoptosis pathway .
Zukünftige Richtungen
Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .
Biochemische Analyse
Biochemical Properties
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine has been designed as a potential inhibitor of PDE4 . It has shown promising inhibitory properties against this enzyme . The compound interacts with the enzyme, leading to dose-dependent inhibition of TNF-α .
Cellular Effects
In cellular contexts, 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine has demonstrated the ability to inhibit the proliferation of certain cell types. For instance, it has been shown to inhibit the proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors (FRs) α or β . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine involves its binding interactions with biomolecules and its effects on gene expression. For instance, it has been shown to inhibit the enzyme PDE4B, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) .
Temporal Effects in Laboratory Settings
While specific temporal effects of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine in laboratory settings are not currently available, it is known that the compound’s effects can be observed in in vitro studies .
Metabolic Pathways
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is involved in the inhibition of cytosolic and mitochondrial one-carbon metabolism . This pathway is essential for de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine .
Eigenschaften
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-12-5 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
